molecular formula C25H30O3 B1205363 17beta-(Benzoyloxy)-B-norandrost-4-en-3-one CAS No. 65088-07-5

17beta-(Benzoyloxy)-B-norandrost-4-en-3-one

Cat. No. B1205363
CAS RN: 65088-07-5
M. Wt: 378.5 g/mol
InChI Key: CMGONSOWZSKMAU-BKWLFHPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-(Benzoyloxy)-B-norandrost-4-en-3-one is a benzoate ester.

Scientific Research Applications

Inhibition of 17beta-Hydroxysteroid Dehydrogenase

17beta-Hydroxysteroid dehydrogenase type 7 (17beta-HSD7) is an enzyme that catalyzes the reduction of key hormones like estrone and dihydrotestosterone, modulating the level of estrogens and androgens in humans. Steroidal inhibitors like 17beta-(Benzoyloxy)-B-norandrost-4-en-3-one have demonstrated good inhibitory potency toward the conversion of these hormones, impacting the management of hormone-dependent diseases (Bellavance et al., 2009).

Identification of Urinary Steroids

Studies have identified significant amounts of steroids like 19-nortestosterone and 19-norandrost-4-ene-3,17-dione in urine samples from male horses, leading to insights into the metabolic pathways and potential drug surveillance applications (Houghton et al., 2007).

Insights into Binding Modes and Inhibition of Estrogen-Related Enzymes

Research on bis(hydroxyphenyl) azoles, thiophenes, and benzenes, including 17beta-(Benzoyloxy)-B-norandrost-4-en-3-one, has led to the development of potent inhibitors of 17beta-HSD1, a key enzyme in estrogen-related pathologies such as breast cancer (Bey et al., 2009).

Effects on Testosterone Synthesis

Inhibitors like 17beta-(Benzoyloxy)-B-norandrost-4-en-3-one have been shown to affect testosterone synthesis, playing a significant role in the study and treatment of disorders related to testosterone levels (Nashev et al., 2010).

Treatment of Prostate Cancer

Certain derivatives of 17beta-(Benzoyloxy)-B-norandrost-4-en-3-one have shown potential in the treatment of prostate cancer, acting as inhibitors of CYP17 enzyme and antagonists of androgen receptors, which are crucial in the development and progression of prostate cancer (Handratta et al., 2005).

properties

CAS RN

65088-07-5

Product Name

17beta-(Benzoyloxy)-B-norandrost-4-en-3-one

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

[(3S,3aS,5aS,5bR,10aR,10bS)-3a,5b-dimethyl-8-oxo-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-3-yl] benzoate

InChI

InChI=1S/C25H30O3/c1-24-12-10-18(26)14-17(24)15-19-20-8-9-22(25(20,2)13-11-21(19)24)28-23(27)16-6-4-3-5-7-16/h3-7,14,19-22H,8-13,15H2,1-2H3/t19-,20-,21-,22-,24-,25-/m0/s1

InChI Key

CMGONSOWZSKMAU-BKWLFHPQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC5=CC(=O)CC[C@]35C

SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC5=CC(=O)CCC35C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC5=CC(=O)CCC35C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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